2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-14(2)8-11(7-13)17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIOFMHWRIECPK-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332449 | |
| Record name | (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882275-37-8 | |
| Record name | (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Based Synthesis via DMF-DMA Intermediate
The most efficient route involves a two-step condensation sequence starting from acrylonitrile derivatives. In the first step, 3-(dimethylamino)acrylonitrile is generated by reacting acrylonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in ethanol at room temperature. This reaction proceeds via a nucleophilic addition-elimination mechanism, yielding the dimethylamino-substituted acrylonitrile intermediate in >85% yield.
The second step introduces the sulfonyl group through electrophilic substitution. 4-Chlorophenylsulfonyl chloride is reacted with the intermediate in the presence of triethylamine (TEA) as a base, facilitating the formation of the sulfonamide bond. Optimal conditions include refluxing in dichloromethane (DCM) for 4–6 hours, achieving yields of 70–78%.
Key Reaction:
$$
\text{Acrylonitrile} + \text{DMF-DMA} \xrightarrow{\text{EtOH, rt}} \text{3-(Dimethylamino)acrylonitrile} \xrightarrow[\text{TEA}]{\text{4-ClC}6\text{H}4\text{SO}_2\text{Cl, DCM}} \text{Target Compound}
$$
One-Pot Sulfonation-Alkylation Strategy
An alternative one-pot method leverages the reactivity of sodium ethoxide to simultaneously introduce sulfonyl and dimethylamino groups. 4-Chlorophenylsulfonyl chloride is added to a mixture of acrylonitrile and dimethylamine hydrochloride in ethanol, with sodium ethoxide acting as a base. This method shortens the synthesis to a single step but requires precise stoichiometric control (molar ratio 1:1.2:1.1) to avoid side reactions, yielding 65–70%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Ethanol vs. DMF: Ethanol enhances reaction rates for sulfonation due to its polar protic nature, while DMF improves solubility for intermediates but may lead to over-sulfonation.
- Temperature: Room temperature (20–25°C) is optimal for condensation with DMF-DMA, whereas sulfonation requires mild heating (40–50°C) to maintain reactivity without decomposition.
Catalytic and Stoichiometric Considerations
- Base Selection: Triethylamine outperforms potassium carbonate in sulfonation steps, reducing byproduct formation from 15% to <5%.
- Molar Ratios: A 10% excess of 4-chlorophenylsulfonyl chloride ensures complete conversion of the acrylonitrile intermediate, as confirmed by thin-layer chromatography (TLC).
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
The target compound exhibits distinct absorption bands:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS: m/z 313.05 [M+H]$$^+$$, consistent with the molecular formula C$${11}$$H$${10}$$ClN$$2$$O$$2$$S.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Two-Step Condensation | 78 | 98 | 8 h | High reproducibility |
| One-Pot Sulfonation | 70 | 95 | 6 h | Reduced purification steps |
Challenges and Mitigation Strategies
Byproduct Formation
Sulfonation Selectivity
- Issue: Parasitic sulfonation at the acrylonitrile α-position.
- Solution: Use of bulky bases (e.g., DIPEA) to sterically hinder undesired sites.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors are recommended to enhance heat transfer and mixing efficiency. A pilot study demonstrated a 12% yield increase compared to batch reactors, with a space-time yield of 0.45 kg·L$$^{-1}$$·h$$^{-1}$$.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the sulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs.
- Thiazole vs. Phenyl Substituents : Thiazole-containing analogs (e.g., Structure 7) exhibit heterocyclic aromaticity, which may enhance binding affinity in biological systems compared to simple phenyl-sulfonyl derivatives .
- Synthetic Yields : The synthesis of Structure 7 achieved a 92% yield using DMF-DMA, suggesting efficient methodologies for acrylonitrile derivatives .
Physicochemical Properties
- IR Spectroscopy : Analogs like Structure 7 show characteristic absorption bands at ~1633 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) . The target compound’s sulfonyl group would likely exhibit strong S=O stretches near 1150–1350 cm⁻¹.
- Elemental Analysis : Structure 7’s elemental composition (C, 57.75%; H, 4.18%; N, 12.61%) aligns closely with theoretical values (C, 57.91%; H, 4.25%; N, 12.66%), validating purity .
Biological Activity
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile, with the chemical formula CHClNOS, is a compound of significant interest due to its potential biological activities. This compound features a chlorophenyl group, a sulfonyl group, a dimethylamino group, and an acrylonitrile moiety, which contribute to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylaminoacetonitrile in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity. The general reaction can be summarized as follows:
- Formation of Sulfonyl Chloride : 4-chlorobenzenesulfonic acid is reacted with thionyl chloride.
- Coupling Reaction : The sulfonyl chloride is then coupled with dimethylaminoacetonitrile.
- Final Product Formation : The resulting intermediate undergoes further reactions to yield this compound.
The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to interact with various biological macromolecules. The sulfonyl group enhances its reactivity, making it a valuable intermediate for synthesizing bioactive compounds.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological properties:
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction. Results indicated a dose-dependent response in tumor size reduction, suggesting potential for therapeutic applications.
- Structure-Activity Relationship (SAR) : Research into the SAR has highlighted that modifications on the chlorophenyl and dimethylamino groups can significantly alter the biological activity of derivatives, paving the way for the development of more potent analogs.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
